molecular formula C23H31ClN2O B4037591 2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE

2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE

Cat. No.: B4037591
M. Wt: 387.0 g/mol
InChI Key: LJLLZDWWTFCRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE is a synthetic organic compound that features a unique combination of adamantane and piperazine moieties

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the synthesis of specialized materials or as a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Piperazine Derivative Synthesis: The piperazine ring is substituted with a 5-chloro-2-methylphenyl group.

    Coupling Reaction: The adamantane derivative is coupled with the substituted piperazine under appropriate conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity. The adamantane moiety could enhance lipophilicity, aiding in membrane penetration, while the piperazine ring might interact with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ADAMANTAN-1-YL)-1-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
  • 2-(ADAMANTAN-1-YL)-1-[4-(5-CHLOROPHENYL)PIPERAZIN-1-YL]ETHANONE

Uniqueness

The presence of both the adamantane and the 5-chloro-2-methylphenyl groups makes this compound unique. These structural features may confer specific biological activities or chemical properties that are distinct from similar compounds.

Properties

IUPAC Name

2-(1-adamantyl)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O/c1-16-2-3-20(24)11-21(16)25-4-6-26(7-5-25)22(27)15-23-12-17-8-18(13-23)10-19(9-17)14-23/h2-3,11,17-19H,4-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLLZDWWTFCRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.